molecular formula C16H20N4O5S2 B11007954 methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11007954
M. Wt: 412.5 g/mol
InChI Key: HJYLQDFAUQVMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound belongs to the class of N-acylpyrazoles and contains a thiazole ring. Its systematic name is quite a mouthful, so let’s break it down:

      Methyl: Indicates the presence of a methyl group (CH₃).

      2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate:

  • These types of compounds often exhibit interesting biological activities due to their diverse structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. similar pyrazole-thiazole derivatives can be synthesized using various methods, including condensation reactions, cyclizations, and esterifications.
    • Industrial production methods would likely involve scalable processes, but without direct information, we can’t provide specifics.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.

      Biological Studies: Explore its effects on cellular processes, ion channels, or receptors.

      Industry: Assess its use in materials science or as a building block for other compounds.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not available in the provided literature. understanding its interactions with biological targets (e.g., receptors, enzymes) would be crucial.
  • Comparison with Similar Compounds

    Remember that while I’ve provided general insights, specific data on this exact compound may require further research

    Properties

    Molecular Formula

    C16H20N4O5S2

    Molecular Weight

    412.5 g/mol

    IUPAC Name

    methyl 2-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

    InChI

    InChI=1S/C16H20N4O5S2/c1-8-12(9(2)20(19-8)11-5-6-27(23,24)7-11)14(21)18-16-17-13(10(3)26-16)15(22)25-4/h11H,5-7H2,1-4H3,(H,17,18,21)

    InChI Key

    HJYLQDFAUQVMNB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC(=C(S3)C)C(=O)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.